2-Hydroxy-3-oxoadipic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

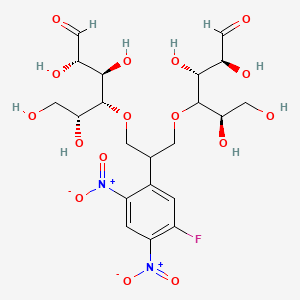

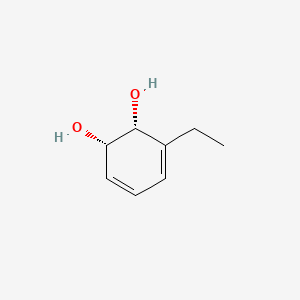

2-hydroxy-3-oxoadipic acid is an oxo dicarboxylic acid comprising adipic acid having the oxo group at the 3-position as well as a hydroxy substituent at the 2-position. It is an oxo dicarboxylic acid and a secondary alpha-hydroxy ketone. It derives from an adipic acid. It is a conjugate acid of a 2-hydroxy-3-oxoadipate(2-).

Applications De Recherche Scientifique

Enzyme-Catalyzed Reduction Pathways

One significant application of 2-Hydroxy-3-oxoadipic acid is found in enzyme-catalyzed reduction pathways for the production of industrially important chemicals. For instance, NADH-dependent lactate dehydrogenase from Alcaligenes eutrophus H16 can reduce 2-oxoadipate to 2-hydroxyadipate, suggesting a viable biological route for the synthesis of adipic acid, a key monomer in nylon-6,6 polyamide production. The enzyme showed broad substrate specificity, high activity on 2-oxoadipate, and enhanced activity in the presence of certain metal ions, demonstrating its potential in industrial applications (Zhang et al., 2014).

Improvement of Catalytic Efficiency

Efforts in pathway engineering have focused on improving the catalytic efficiency of enzymes involved in the reduction of 2-oxoadipate to 2-hydroxyadipate. Directed evolution of (R)-2-hydroxyglutarate dehydrogenase significantly improved the reduction efficiency, paving the way for bio-based production of adipic acid. This advancement could eliminate bottlenecks in metabolic pathways used for the synthesis of adipic acid, highlighting the potential of this compound in enhancing biotechnological processes (Sáez-Jiménez et al., 2022).

Metabolic Pathways in Microorganisms

This compound also plays a role in the metabolic pathways of microorganisms. For example, Mycobacterium tuberculosis 2-hydroxy-3-oxoadipate synthase (HOAS) is essential for growth and is subject to allosteric regulation. Understanding the allosteric regulation of HOAS can provide insights into metabolic processes and potential pathways for inhibition, which is crucial in the context of infectious diseases (Balakrishnan et al., 2013).

Biotechnological Applications

Furthermore, the biotechnological preparation of oxo- and hydroxycarboxylic acids, including this compound, under "green" conditions, has been explored. These acids serve as new building blocks in organic synthesis, showing the potential of this compound in contributing to environmentally friendly and sustainable industrial processes (Aurich et al., 2012).

Propriétés

Formule moléculaire |

C6H8O6 |

|---|---|

Poids moléculaire |

176.12 g/mol |

Nom IUPAC |

2-hydroxy-3-oxohexanedioic acid |

InChI |

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12) |

Clé InChI |

DVIFFQAOYQDXGL-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)C(C(=O)O)O |

SMILES canonique |

C(CC(=O)O)C(=O)C(C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)